benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C11H15N3O4. It is a carbamate derivative, often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate hydrazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalytic hydrogenation can also be employed to remove the benzyl protecting group, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, hydrazine compounds, and substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The benzyl group can be removed under specific conditions, such as catalytic hydrogenation, to release the free amine.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the hydrazinyl group.
Boc (tert-butoxycarbonyl) carbamate: Another common protecting group for amines, but with different removal conditions.
Fmoc (fluorenylmethyloxycarbonyl) carbamate: Used in peptide synthesis, removed by base.
Uniqueness
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate is unique due to its specific hydrazinyl group, which provides additional reactivity and versatility in chemical synthesis. Its stability and ease of removal make it a preferred choice in certain synthetic routes.
Properties
CAS No. |
17350-66-2 |
---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.259 |
IUPAC Name |
benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(15)14-12)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
InChI Key |
YEORTSCBVGBQMJ-QMMMGPOBSA-N |
SMILES |
CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.